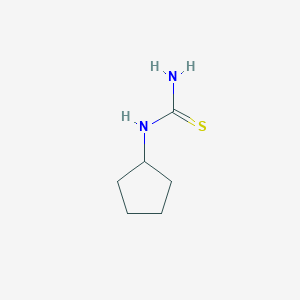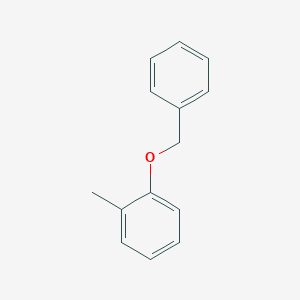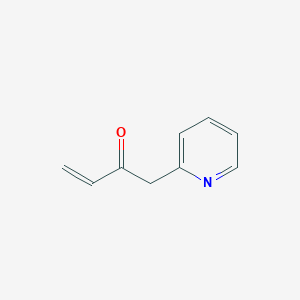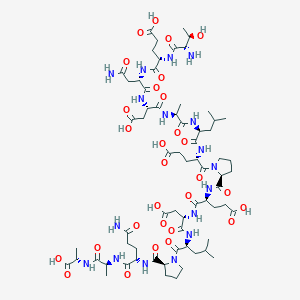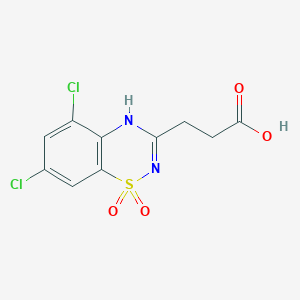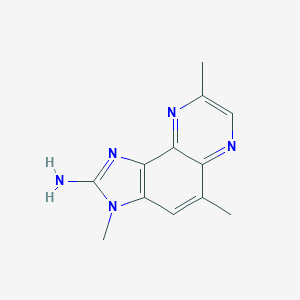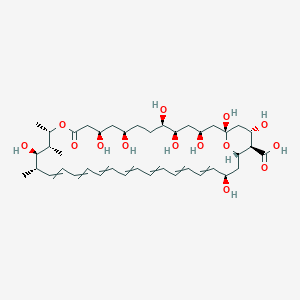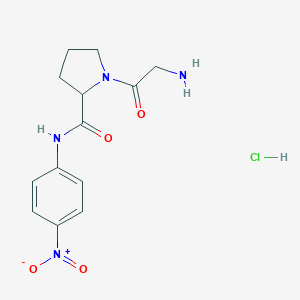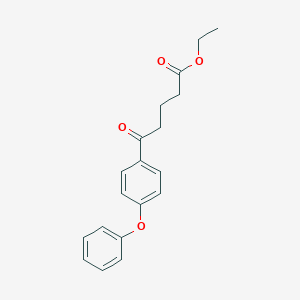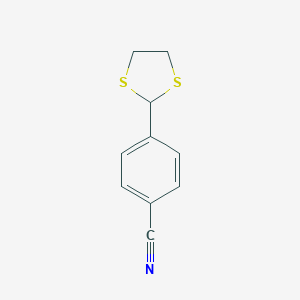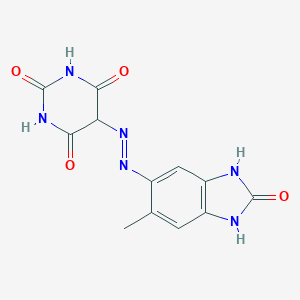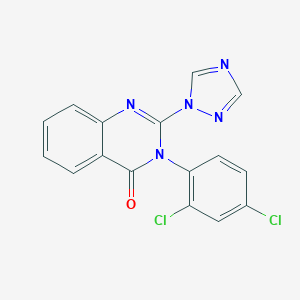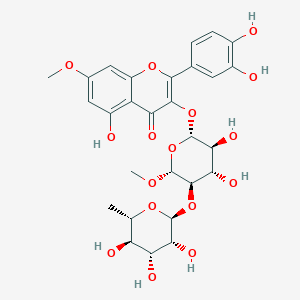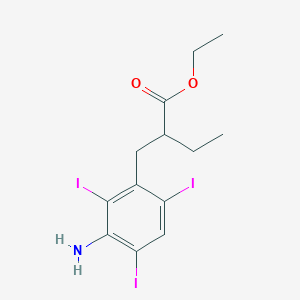
Ethyl iopanoate
概要
説明
Ethyl iopanoate is a chemical compound that belongs to the iopanoic acid family. It is a colorless liquid that is commonly used in scientific research as a contrast agent for medical imaging. Ethyl iopanoate is synthesized through a series of chemical reactions, which will be discussed in This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In this paper, we will delve into the synthesis method of ethyl iopanoate, its scientific research applications, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Additionally, we will list several future directions for further research.
作用機序
Ethyl iopanoate works by increasing the density of the tissues it comes into contact with. This increased density leads to a higher contrast between the tissues and surrounding structures, making it easier to visualize them on medical images. Ethyl iopanoate is also known to bind to proteins in the blood, which can affect its distribution and elimination from the body.
生化学的および生理学的効果
Ethyl iopanoate has been shown to have minimal physiological effects on the body. It is rapidly eliminated from the body through the kidneys and does not accumulate in tissues. However, some studies have suggested that ethyl iopanoate may cause mild allergic reactions in some patients. These reactions are typically mild and include symptoms such as rash, itching, and nausea.
実験室実験の利点と制限
Ethyl iopanoate has several advantages for lab experiments. It is a safe and effective contrast agent that can be used in a variety of imaging techniques. Additionally, it has a relatively short half-life, which makes it easy to control the timing of imaging studies. However, there are some limitations to the use of ethyl iopanoate in lab experiments. It is not suitable for all imaging techniques, and its use may be restricted in certain patient populations, such as those with renal impairment.
将来の方向性
There are several areas of future research that could be explored in relation to ethyl iopanoate. One potential direction is the development of new contrast agents that have improved safety profiles and efficacy. Additionally, research could be conducted to investigate the long-term effects of contrast agents on the body, particularly in patients with chronic medical conditions. Finally, studies could be conducted to explore the use of ethyl iopanoate in new imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Conclusion
In conclusion, ethyl iopanoate is a chemical compound that is widely used in scientific research as a contrast agent for medical imaging. It is synthesized through a series of chemical reactions and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. While ethyl iopanoate has several advantages for lab experiments, there are also limitations to its use. However, with continued research, it is likely that new and improved contrast agents will be developed that will further enhance our ability to diagnose and treat medical conditions.
科学的研究の応用
Ethyl iopanoate is widely used in scientific research as a contrast agent for medical imaging. It is commonly used in computed tomography (CT) scans, magnetic resonance imaging (MRI), and ultrasound imaging. Ethyl iopanoate is used to enhance the visibility of internal organs and tissues, making it easier for doctors to diagnose various medical conditions. Additionally, ethyl iopanoate is used in research studies to investigate the physiological and biochemical effects of contrast agents on the body.
特性
CAS番号 |
100850-30-4 |
|---|---|
製品名 |
Ethyl iopanoate |
分子式 |
C13H16I3NO2 |
分子量 |
598.98 g/mol |
IUPAC名 |
ethyl 2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoate |
InChI |
InChI=1S/C13H16I3NO2/c1-3-7(13(18)19-4-2)5-8-9(14)6-10(15)12(17)11(8)16/h6-7H,3-5,17H2,1-2H3 |
InChIキー |
OBQUJIRCCAHNMD-UHFFFAOYSA-N |
SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC |
正規SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)OCC |
同義語 |
ethyl iopanoate ethyl iopanoate, 131I-labeled |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

